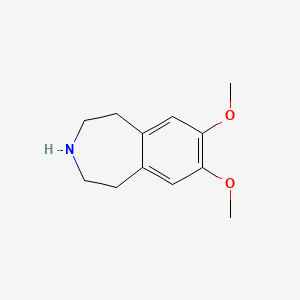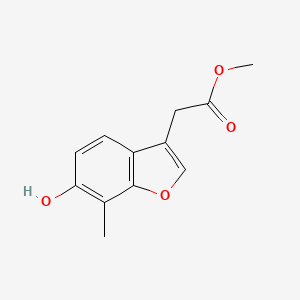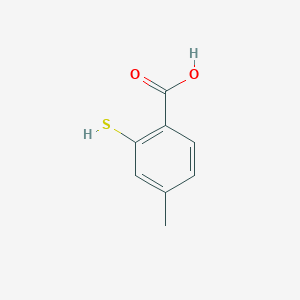![molecular formula C16H24N2O3S B8801314 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)](/img/structure/B8801314.png)
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diazabicyclo[540]undec-7-ene, compound with p-toluenesulfonic acid (1:1) is a chemical compound known for its unique structure and properties It is a derivative of pyrimido[1,2-a]azepine, a bicyclic compound that has been studied for various applications in chemistry and biology
Preparation Methods
The synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) typically involves the reaction of pyrimido[1,2-a]azepine with 4-methylbenzenesulfonic acid. This reaction can be carried out under various conditions, but it often requires heating to facilitate the formation of the desired product . Industrial production methods may involve more complex procedures to ensure high yield and purity, including the use of advanced purification techniques.
Chemical Reactions Analysis
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) involves its interaction with specific molecular targets. It is known to interact with adrenoceptor subtypes, which play a role in various physiological processes. The compound’s effects are mediated through these interactions, influencing pathways involved in inflammation and other pathophysiological conditions .
Comparison with Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) can be compared with other similar compounds, such as:
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another bicyclic compound with similar structural features.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use in the synthesis of ionic liquids.
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepinium ion: Used in the production of ionic liquids with various anions.
These compounds share structural similarities but differ in their specific applications and chemical behavior, highlighting the uniqueness of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1).
Properties
Molecular Formula |
C16H24N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
VAIAHWBLSPENDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=NCCCN2CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


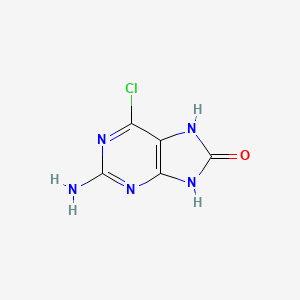
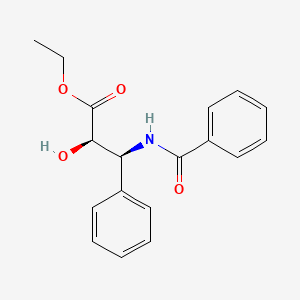
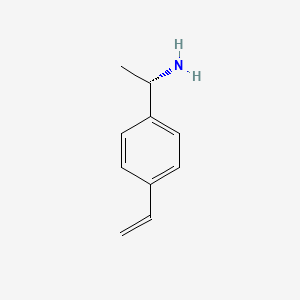
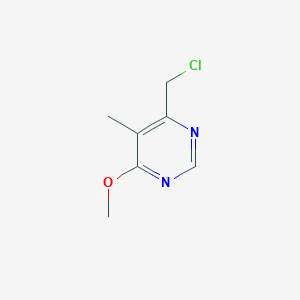
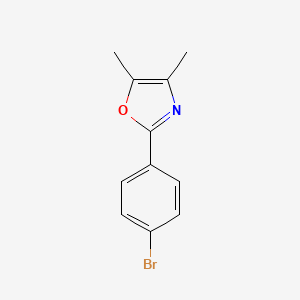
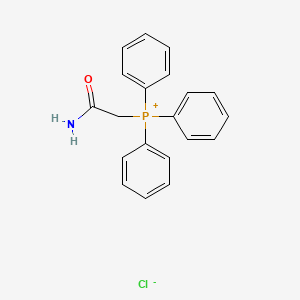
![5-Bromo-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B8801280.png)
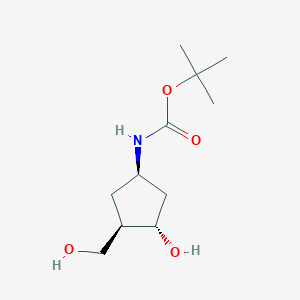
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B8801287.png)
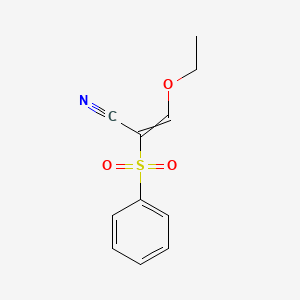
![(S)-Benzyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B8801312.png)
